12-(biphenyl-4-yl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
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Overview
Description
12-BIPHENYL-4-YL-9,9-DIMETHYL-8,9,10,12-TETRAHYDROBENZO[B]-4,7-PHENANTHROLIN-11(7H)-ONE is a complex organic compound with a unique structure that combines biphenyl and phenanthroline moieties
Preparation Methods
The synthesis of 12-BIPHENYL-4-YL-9,9-DIMETHYL-8,9,10,12-TETRAHYDROBENZO[B]-4,7-PHENANTHROLIN-11(7H)-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the biphenyl and phenanthroline intermediates, followed by their coupling under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
12-BIPHENYL-4-YL-9,9-DIMETHYL-8,9,10,12-TETRAHYDROBENZO[B]-4,7-PHENANTHROLIN-11(7H)-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as a ligand, binding to metal ions or other molecules, thereby influencing their activity. The exact pathways involved depend on the specific application and the biological or chemical context.
Comparison with Similar Compounds
Similar compounds include other biphenyl and phenanthroline derivatives. Compared to these, 12-BIPHENYL-4-YL-9,9-DIMETHYL-8,9,10,12-TETRAHYDROBENZO[B]-4,7-PHENANTHROLIN-11(7H)-ONE is unique due to its specific structural features, which may confer distinct properties and applications. Similar compounds include:
- Biphenyl derivatives
- Phenanthroline derivatives
- Other polycyclic aromatic compounds
Properties
Molecular Formula |
C30H26N2O |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
9,9-dimethyl-12-(4-phenylphenyl)-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C30H26N2O/c1-30(2)17-25-29(26(33)18-30)27(21-12-10-20(11-13-21)19-7-4-3-5-8-19)28-22-9-6-16-31-23(22)14-15-24(28)32-25/h3-16,27,32H,17-18H2,1-2H3 |
InChI Key |
GGEAHDKGRSYXTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC=C(C=C5)C6=CC=CC=C6)C(=O)C1)C |
Origin of Product |
United States |
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